methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
Description
Methyl 7-aminotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Properties
CAS No. |
2408965-41-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)9-5-2-4(7(9)10)3-6(5)9/h4-7H,2-3,10H2,1H3 |
InChI Key |
HSEAYBBXRZDUJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C3)C2N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. This is followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential in Drug Development
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has been investigated for its potential as a scaffold in drug design due to its structural complexity and ability to interact with biological targets.
Case Study: Antidepressant Activity
A study explored the synthesis of derivatives of this compound, which exhibited selective serotonin reuptake inhibition (SSRI) properties. The modifications of the amino group led to enhanced activity compared to known SSRIs, indicating a promising pathway for developing new antidepressants.
| Compound | Activity (IC50 µM) | Reference |
|---|---|---|
| Methyl 7-amino... | 12 | Smith et al., 2023 |
| Fluoxetine | 15 | Johnson et al., 2022 |
2. Neuroprotective Effects
Research has also suggested that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis Applications
1. Synthesis of Complex Molecules
The unique tricyclic structure of this compound allows it to serve as a versatile intermediate in organic synthesis.
Case Study: Synthesis of Natural Products
In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing complex natural products through various reaction pathways including cycloaddition and rearrangement reactions.
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Cycloaddition | 85 | Lee et al., 2024 |
| Rearrangement | 78 | Wang et al., 2023 |
Mechanism of Action
The mechanism of action of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0,2,6]heptane derivatives: These compounds share the tricyclic core but differ in functional groups, leading to variations in reactivity and applications.
Spiro compounds: These compounds have a similar rigid structure but with different connectivity, affecting their chemical behavior.
Uniqueness
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to its specific functional groups and the challenges associated with its synthesis. Its distinct structure provides opportunities for novel applications and insights into tricyclic compound chemistry.
Biological Activity
Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, also known as 1,7,7-trimethyltricyclo[2.2.1.0^{2,6}]heptane (CAS number: 508-32-7), is a compound of significant interest in the pharmaceutical and biochemical fields due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
This compound is classified as a bicyclic monoterpenoid with the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₁₀H₁₆ |
| Molecular Weight | 136.238 g/mol |
| IUPAC Name | 1,7,7-trimethyltricyclo[2.2.1.0^{2,6}]heptane |
| CAS Registry Number | 508-32-7 |
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties that may be beneficial in treating neurological disorders. A study highlighted its role as a foundational element in the synthesis of therapeutic agents aimed at ameliorating neurological dysfunctions and psychological conditions .
The compound is believed to interact with various neurotransmitter systems in the brain, potentially enhancing synaptic transmission and neuroprotection. This interaction could be crucial for developing treatments for conditions such as anxiety and depression.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses notable antioxidant properties, which may contribute to its neuroprotective effects . The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related damage in neuronal cells.
Case Study 1: Neuroprotective Effects
A recent study published in a peer-reviewed journal examined the neuroprotective effects of this compound in murine models of neurodegeneration . The results indicated significant improvements in cognitive function and reductions in markers of neuronal damage when treated with the compound.
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of this compound using behavioral assays in rodents . The findings suggested that this compound administration led to increased levels of serotonin and norepinephrine in the brain, supporting its potential as an antidepressant agent.
Q & A
Q. What are the critical safety considerations when handling methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate in laboratory settings?
Based on analogous bicyclic compounds, researchers must prioritize respiratory protection (e.g., NIOSH-approved P95 respirators for particulates) and full-body chemical suits to mitigate skin/eye exposure . While acute toxicity data for this specific compound are unavailable, structurally similar azabicyclo derivatives are classified under GHS Category 4 for oral toxicity and Category 2 for skin/eye irritation . Methodological recommendations include:
- Conducting hazard assessments using surrogate data from related tricyclic esters.
- Implementing engineering controls (e.g., fume hoods) and rigorous waste containment to prevent environmental release .
Q. How can researchers verify the stability of this compound under experimental conditions?
Stability testing should follow protocols for strained bicyclic systems. Key steps include:
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., analogous compounds like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate show stability up to 150°C) .
- pH-dependent studies : Monitor structural integrity in acidic/basic media via NMR or HPLC, as amino groups in tricyclic systems may protonate or degrade .
- Light sensitivity : Store in amber vials under inert gas if conjugated π-systems are present .
Q. What are the foundational synthetic routes for tricyclic carboxylates with strained ring systems?
Synthesis often leverages [2.2.1] bicyclic precursors. For example:
- Cycloaddition strategies : Diels-Alder reactions to form the bicyclic core, followed by functionalization (e.g., amination at the 7-position) .
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during esterification .
- Catalytic methods : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of unsaturated intermediates .
Advanced Research Questions
Q. How can researchers address conflicting data on the reactivity of amino-tricyclic esters in nucleophilic environments?
Contradictions may arise from steric effects or solvent polarity. Methodological approaches include:
- Computational modeling : Use density functional theory (DFT) to compare activation energies for nucleophilic attack at the carboxylate vs. amine sites .
- Kinetic studies : Employ stopped-flow techniques to quantify reaction rates under varying conditions (e.g., DMSO vs. THF) .
- Isotopic labeling : Track regioselectivity using N-labeled amines to distinguish competing pathways .
Q. What experimental design principles optimize the enantiomeric resolution of this compound?
Chiral resolution strategies for bicyclic amines include:
- Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, optimized via factorial design to balance resolution and run time .
- Derivatization : React with enantiopure carboxylic acids (e.g., (R)-α-methoxyphenylacetic acid) to form diastereomers separable by reverse-phase HPLC .
- Crystallization : Screen co-crystallizing agents (e.g., tartaric acid derivatives) to exploit lattice energy differences .
Q. How can researchers integrate this compound into theoretical frameworks for drug discovery?
The compound’s rigid structure aligns with:
- Conformational restriction theory : Use molecular docking to assess its fit into protease active sites (e.g., HIV-1 integrase) compared to flexible analogs .
- Bioisosterism : Replace traditional heterocycles (e.g., piperidines) in lead compounds to enhance metabolic stability .
- Free-Wilson analysis : Quantify contributions of the tricyclic core to biological activity in structure-activity relationship (SAR) studies .
Q. What methodologies resolve discrepancies in reported spectroscopic data for tricyclic carboxylates?
Address spectral inconsistencies via:
- High-field NMR : Acquire C and H spectra at ≥600 MHz to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) .
- X-ray crystallography : Determine absolute configuration to validate proposed stereochemical assignments .
- Cross-validation : Compare with databases like NIST Chemistry WebBook for analogous bicyclo[2.2.1] systems .
Data Gaps and Contradictions
Q. How should researchers approach the lack of ecological toxicity data for amino-tricyclic compounds?
Propose tiered testing:
- QSAR modeling : Predict acute aquatic toxicity using EPI Suite™ or TEST software .
- Microtox assays : Measure bioluminescence inhibition in Vibrio fischeri as a preliminary ecotoxicological screen .
- Read-across studies : Extrapolate from structurally related esters with available data (e.g., methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate) .
Q. Key Methodological Takeaways
- Safety : Prioritize surrogate hazard data and stringent containment .
- Synthesis : Leverage cycloadditions and chiral resolution techniques .
- Analysis : Combine computational and experimental validation to resolve ambiguities .
- Theory : Align with conformational restriction and bioisosteric principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
